1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate
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Overview
Description
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is a chemical compound with the molecular formula C24H22Cl2N2·H2O. It is also known as benzyl viologen dichloride. This compound is a derivative of bipyridine and is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, acetonitrile, water.
Major Products Formed
Scientific Research Applications
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a redox mediator in electrochemical studies and as a dopant in organic semiconductors.
Biology: Employed in studies involving electron transport and bioelectrochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of photo-driven bioanodes and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can facilitate electron transport between different molecular targets, such as thylakoid membranes and mediators. This property is exploited in various applications, including bioelectrochemistry and the fabrication of electronic devices .
Comparison with Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be compared with other similar compounds, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it has similar redox properties but is more toxic.
Methyl viologen dichloride: Another redox mediator with similar applications in electrochemistry.
Uniqueness
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is unique due to its specific structural features, such as the presence of benzyl groups, which enhance its redox properties and make it suitable for a wider range of applications compared to its analogs .
Properties
CAS No. |
141433-62-7 |
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Molecular Formula |
C24H24Cl2N2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate |
InChI |
InChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
DOWRDMMCSCRNJC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-] |
Origin of Product |
United States |
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